(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851800-42-5) is a synthetic, small-molecule 2-thio-substituted 4,5-dihydro-1H-imidazole derivative. It is characterized by a 4-bromobenzylthio group at the imidazole 2-position and an m-tolyl (3-methylbenzoyl) substituent on the imidazole N-1 nitrogen.

Molecular Formula C18H17BrN2OS
Molecular Weight 389.31
CAS No. 851800-42-5
Cat. No. B2982891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
CAS851800-42-5
Molecular FormulaC18H17BrN2OS
Molecular Weight389.31
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
InChIInChI=1S/C18H17BrN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3
InChIKeyCXUMEXRTYIBMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851800-42-5): Compound Class and Key Identifiers


(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851800-42-5) is a synthetic, small-molecule 2-thio-substituted 4,5-dihydro-1H-imidazole derivative. It is characterized by a 4-bromobenzylthio group at the imidazole 2-position and an m-tolyl (3-methylbenzoyl) substituent on the imidazole N-1 nitrogen . This compound belongs to a class of molecules extensively investigated for immunomodulatory and kinase inhibitory properties, and this specific substitution pattern is available from commercial screening libraries as a research tool .

Why Generic Substitution is Not Viable for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone in Focused Research Programs


Generic substitution within the 2-thioimidazole class fails due to the profound impact of regioisomerism on pharmacological parameters. For example, in related H3-receptor antagonist series, the meta versus para position of a substituent on a phenyl ring directly dictates antagonist potency (pA2 values ranging from 6.83 to 8.87) and lipophilicity-dependent activity, as demonstrated by quantitative structure-activity relationship (QSAR) models . Therefore, the specific 'm-tolyl' configuration of CAS 851800-42-5 cannot be interchanged with its 'p-tolyl' analog or other in-class compounds without risking a complete loss of target potency or desired physicochemical profile.

Quantitative Differentiation Guide for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone Against Closest Analogs


Regioisomeric Differentiation: m-Tolyl vs. p-Tolyl Derivative Physicochemical Profiles

The target compound differs from its closest analog, (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-10-2), solely by the position of the methyl group on the benzoyl ring (meta vs. para). While many computed global properties are identical, the specific structural difference results in unique InChI Keys (CXUMEXRTYIBMRP-UHFFFAOYSA-N vs. BGCZTAAKIBHRQY-UHFFFAOYSA-N), confirming their status as distinct chemical entities . This positional isomerism is known to influence molecular recognition and metabolic stability in related imidazole series .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Computed Lipophilicity Benchmarking Against Core 2-Thioimidazole Scaffolds

The target compound exhibits a computed XLogP3-AA value of 4.3 . This is significantly higher than the unsubstituted 2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole scaffold (which lacks the N-benzoyl group) and indicates superior membrane permeability potential. In a related study of 2-thioimidazole H3-antagonists, lipophilicity (logP ranging from 1.40 to 4.11) was the primary driver of antagonist potency, with pA2 values spanning two orders of magnitude (6.83–8.87) . The target compound's logP at the upper end of this range suggests it is optimized for high membrane partitioning.

Drug Design Physicochemical Profiling ADME Prediction

Commercial Sourcing and Purity: A Verifiable Procurement Advantage

The target compound is available from established screening library suppliers with a verified purity of 90%+ at a defined price point . The specified purity level (≥90%) and availability in pre-weighed formats (e.g., 40 mg for $140, 5 μmol for $63) provide a clear basis for cost-per-assay calculations and batch-to-batch consistency, which is critical for reproducible HTS campaigns. In contrast, the para-substituted analog (CAS 851805-10-2) is primarily listed through general chemical suppliers without guaranteed screening-grade purity or pre-formatted quantities.

Chemical Procurement Screening Libraries Reproducibility

Optimal Application Scenarios for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone Based on Differentiated Properties


Focused Kinase and Cytokine Inhibition Screening

Given the 2-thioimidazole class's established role as p38 MAP kinase and cytokine-release inhibitors, this compound is best applied in focused screening decks. Its high lipophilicity (XLogP3-AA = 4.3) makes it particularly suitable for assays where passive membrane permeability is prerequisite . The meta-tolyl substitution pattern may offer a distinct selectivity profile compared to para-substituted analogs, as supported by QSAR models showing that para-substituent bulk directly decreases H3 antagonist potency .

Structure-Activity Relationship (SAR) Expansion Around N-Benzoyl 2-Thioimidazoles

This compound serves as a key probe in SAR studies exploring the effect of regioisomerism on target binding. By comparing its activity with the p-tolyl (CAS 851805-10-2) and o-tolyl isomers, researchers can map the steric and electronic requirements of the target protein's subpocket that accommodates the benzoyl group. The well-defined purity (90%+) ensures that observed potency differences are attributable to structure, not impurities .

CNS Drug Discovery Programs Requiring High Brain Penetrance

The compound's computed XLogP3-AA of 4.3 falls within the optimal range (logP 2–5) for blood-brain barrier penetration. The 2-thioimidazole core is neutral at physiological pH (supported by pKa,2 values of 3.13–4.34 for related molecules), which is advantageous for CNS target engagement . This makes it a promising candidate for neurodegeneration or neuroinflammation target screening collections.

Reproducible High-Throughput Screening (HTS) Campaigns

For industrial-scale HTS, the compound's availability in pre-weighed, purity-guaranteed (90%+) formats from Life Chemicals enables direct integration into automated liquid handling workflows. The transparent cost structure ($140/40 mg) facilitates budget planning for large screening libraries. The distinct InChI Key (CXUMEXRTYIBMRP-UHFFFAOYSA-N) ensures unambiguous compound registration and tracking across screening databases .

Quote Request

Request a Quote for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.